Cpda

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-((4-Acetoxyphenyl)-2-chloro-N-methyl) ethylammonium chloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Citrate Phosphate Dextrose Adenine (CPDA) primarily targets blood cells . It is used as an anticoagulant and preservative for the storage of blood . The main targets of this compound are the calcium ions present in the blood .

Mode of Action

The mode of action of this compound involves the chelation of free calcium ions, which prevents them from forming a complex with tissue factor and coagulation factor VIIa . This interaction inhibits the activation of coagulation factor X, thereby preventing the extrinsic initiation of the coagulation cascade . This anticoagulant property of this compound helps in the collection of unanticoagulated whole blood samples for laboratory testing .

Biochemical Pathways

The biochemical pathway affected by this compound is the coagulation cascade . By chelating free calcium ions, this compound prevents the activation of coagulation factor X, which is a crucial step in the coagulation cascade . This results in the prevention of blood clotting.

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its interaction with blood cells during the storage of blood . This compound can prolong the storage life of red blood cells up to 35 days . It maintains platelet viability and improves post-transfusion visibility . It also improves glucose and ATP levels in blood .

Result of Action

The result of this compound’s action is the prevention of blood clotting, which allows for the safe storage and transfusion of blood . It maintains the viability of platelets and prolongs the storage life of red blood cells . Furthermore, it improves post-transfusion visibility and enhances glucose and ATP levels in the blood .

Action Environment

The action of this compound is influenced by the storage conditions of the blood. The storage temperature, typically between 1°C to 6°C, slows down glycolytic activity, preventing the rapid consumption of dextrose, a component of this compound . This allows for the continued generation of ATP during storage . The volume of this compound used is sufficient for the blood collection indicated on the Blood-Pack unit ± 10% .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

CPDA plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The citrate component of this compound acts as a calcium chelator, preventing blood coagulation. The dextrose and adenine provide nutrients to the red blood cells, maintaining their functionality during storage .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the viability of red blood cells during storage. It prevents the transformation of red blood cells from discocytes to spherocytes, which is a common occurrence in stored blood without this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The citrate component binds to calcium ions, inhibiting the coagulation cascade. The dextrose and adenine provide necessary nutrients for ATP production, ensuring the survival of red blood cells .

Temporal Effects in Laboratory Settings

Over time, this compound maintains the morphology and deformability of stored red blood cells for up to 6 weeks . Without this compound, red blood cells undergo a dramatic morphological transformation from discocytes to spherocytes within two weeks .

Metabolic Pathways

This compound is involved in several metabolic pathways. The dextrose and adenine in this compound contribute to the glycolytic pathway, providing the necessary substrates for ATP production .

Transport and Distribution

This compound is distributed within cells and tissues through the circulatory system. It interacts with red blood cells, ensuring their survival during storage .

Subcellular Localization

The subcellular localization of this compound is primarily within the red blood cells. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La synthèse du chlorure de 2-((4-acétoxyphényl)-2-chloro-N-méthyl)éthylammonium implique plusieurs étapes. Une méthode courante consiste à faire réagir le chlorure de 4-acétoxyphényle avec la N-méthyléthylamine en présence d'une base pour former le produit souhaité . Les conditions réactionnelles impliquent généralement des températures modérées et l'utilisation de solvants tels que le dichlorométhane ou l'éthanol . Les méthodes de production industrielle utilisent souvent des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le chlorure de 2-((4-acétoxyphényl)-2-chloro-N-méthyl)éthylammonium subit diverses réactions chimiques, notamment :

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Le chlorure de 2-((4-acétoxyphényl)-2-chloro-N-méthyl)éthylammonium a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Le composé est étudié pour ses effets sur les voies de signalisation cellulaire et l'expression génique.

Mécanisme d'action

Le mécanisme d'action du chlorure de 2-((4-acétoxyphényl)-2-chloro-N-méthyl)éthylammonium implique sa liaison au récepteur des glucocorticoïdes. Cette liaison conduit à l'activation du récepteur, qui module ensuite l'expression de divers gènes impliqués dans les réponses inflammatoires et immunitaires . Le composé exerce ses effets en régulant à la baisse les cytokines pro-inflammatoires et en régulant à la hausse les cytokines anti-inflammatoires . De plus, il inhibe l'activation du facteur nucléaire-κB, un facteur de transcription clé impliqué dans l'inflammation .

Propriétés

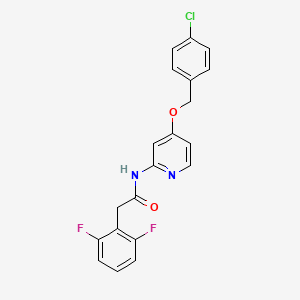

IUPAC Name |

N-[4-[(4-chlorophenyl)methoxy]pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF2N2O2/c21-14-6-4-13(5-7-14)12-27-15-8-9-24-19(10-15)25-20(26)11-16-17(22)2-1-3-18(16)23/h1-10H,11-12H2,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISJHCLTIVIGLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)NC2=NC=CC(=C2)OCC3=CC=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)